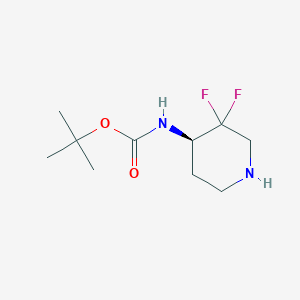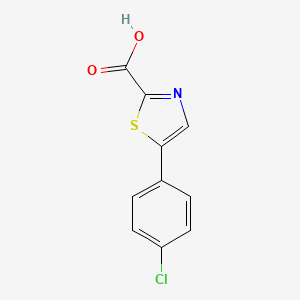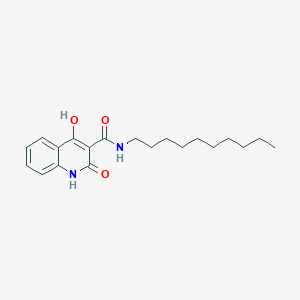![molecular formula C17H18N4OS2 B12451908 N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B12451908.png)
N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl]propanamide is a complex organic compound with the molecular formula C17H18N4OS2. This compound is characterized by the presence of a benzylamino group, a thiazole ring, and a propanamide moiety. It has a significant role in various scientific research fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl]propanamide typically involves multiple steps. One common method includes the reaction of 2-aminothiazole with benzyl chloride to form 2-(benzylamino)thiazole. This intermediate is then subjected to further reactions to introduce the propanamide group and the methyl substitution on the thiazole ring. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of N-[2-(benzylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl]propanamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(benzylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
N-[2-(benzylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl]propanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Mecanismo De Acción
The mechanism of action of N-[2-(benzylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(benzylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl]acetamide: This compound is structurally similar but has an acetamide group instead of a propanamide group.
2-(benzylamino)thiazole: A simpler compound that serves as an intermediate in the synthesis of N-[2-(benzylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl]propanamide.
Uniqueness
N-[2-(benzylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl]propanamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C17H18N4OS2 |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
N-[5-[2-(benzylamino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C17H18N4OS2/c1-3-14(22)21-17-19-11(2)15(24-17)13-10-23-16(20-13)18-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,18,20)(H,19,21,22) |
Clave InChI |
XRMOMMFKMUNAOA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NCC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(2-nitrophenyl)sulfonyl]biphenyl-4-carbohydrazide](/img/structure/B12451833.png)



![2-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12451855.png)


![N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(2-methylphenoxy)acetamide]](/img/structure/B12451875.png)
![5-tert-butyl-N-[(5-methylfuran-2-yl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B12451879.png)
![3-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12451885.png)


![(3-Fluorophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone](/img/structure/B12451912.png)
![2-[(3,4,5-Trimethoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B12451922.png)
